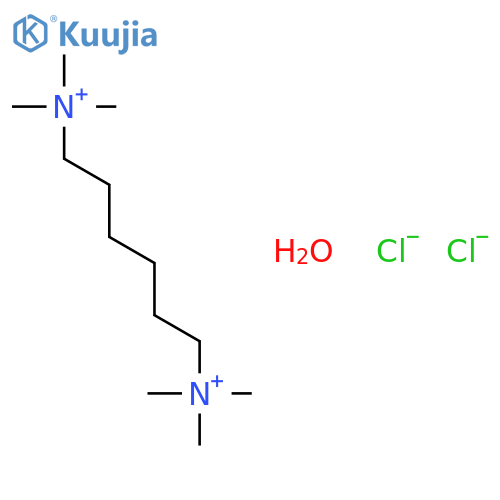Cas no 60-25-3 (Hexamethonium chloride)

Hexamethonium chloride structure
商品名:Hexamethonium chloride
Hexamethonium chloride 化学的及び物理的性質
名前と識別子
-
- 1,6-Hexanediaminium,N1,N1,N1,N6,N6,N6-hexamethyl-, chloride (1:2)
- Hexamethonium Chloride Dihydrate
- HEXAMETHONIUM CHLORIDE
- 1,6-Di(trimethylammonium)hexamethylene dichloride
- bistriumchloride
- chloor-hexaviet
- depressin
- esomidchloride
- hestriumchloride
- hexamethonium dichloride
- hexamethylene bis-(trimethyl ammonium) chloride
- hexametonchloride
- Hexa-N-methyl-N,N'-hexandiyl-di-ammonium,Dichlorid
- hexa-N-methyl-N,N'-hexanediyl-di-ammonium,dichloride
- hexonchloride
- hexonechloride
- hiohexchloride
- methiumchloride
- N,N,N,N′,N′,N′-Hexamethyl-1,6-hexanediaminium dichloride
- N,N,N,N′,N′,N′-Hexamethylhexamethylenediammonium dichloride
- Hexamethylenebis(trimethylammonium Chloride) Dihydrate
- N,N,N,N',N',N'-Hexamethyl-1,6-hexanediammonium Dichloride Dihydrate
- Hexane-1,6-bis(trimethylammonium Chloride) Dihydrate
- Hexone chloride
- Esomid chloride
- Meton
- Hiohex chloride
- Hexon chloride
- Methium chloride
- Hestrium chloride
- Bistrium chloride
- Hexameton chloride
- Hexamethionium chloride
- TIV4Q933FU
- Hexamethylene(bistrimethylammonium)chloride
- Hexamethylenebis(trimethylammonium) chloride
- 1,6-Hexanediaminium, N,N,N,N',N',N'-hexamethyl-, dichloride
- Ammonium, hexamethylenebis(trimethyl-, d
- N,N,N,N',N',N'-Hexamethyl-1,6-hexanediammonium Dichloride
- DTXCID1024700
- NSC21643
- NSC-21643
- Hexone chloride; Hiohex Chloride; Methium Chloride; Meton
- AS-81608
- EU-0100613
- trimethyl[6-(trimethylazaniumyl)hexyl]azanium dichloride
- EINECS 200-465-1
- trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dichloride
- N,N,N,N',N',N'-hexamethylhexane-1,6-diaminium dichloride
- SCHEMBL22332
- HEXAMETHONIUM CHLORIDE (MART.)
- alpha,omega-Bis(trimethylammonium)hexane dichloride
- PYIHTIJNCRKDBV-UHFFFAOYSA-L
- CCG-221917
- Chloride, Hexamethonium
- Hexane-1,6-bis(trimethylammonium Chloride)
- 60-25-3
- NCGC00261298-01
- Tox21_303898
- Q27289985
- HEXAMETHONIUM CHLORIDE [MI]
- SR-01000075320
- SR-01000075320-1
- DTXSID3044700
- NCGC00093988-01
- H0090
- UNII-TIV4Q933FU
- NS00079009
- HEXAMETHONIUM CHLORIDE [MART.]
- N1,N1,N1,N6,N6,N6-Hexamethylhexane-1,6-diaminium chloride
- Tox21_500613
- AI3-61433
- N,N,N,N',N',N'-Hexamethylhexamethylenediammonium dichloride
- CHEMBL105608
- NCGC00357009-01
- Hexamethylenebis(trimethylammonium Chloride)
- Ammonium, hexamethylenebis(trimethyl-, dichloride
- 1,6-Hexanediaminium, N1,N1,N1,N6,N6,N6-hexamethyl-, chloride (1:2)
- H 2138
- NSC 21643
- MFCD00031563
- CAS-60-25-3
- HEXAMETHONIUM CHLORIDE [WHO-DD]
- N,N,N,N',N',N'-Hexamethyl-1,6-hexanediaminium dichloride
- Hexamethonium (Chloride)
- LP00613
- HMS3261L08
- trimethyl-[6-(trimethylazaniumyl)hexyl]azanium
- Hexamethonium chloride
-
- MDL: MFCD00031563
- インチ: 1S/C12H30N2.2ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
- InChIKey: PYIHTIJNCRKDBV-UHFFFAOYSA-L
- ほほえんだ: [Cl-].[Cl-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 272.17900
- どういたいしつりょう: 272.179
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 121
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白い水晶、軽いにおいがする
- 密度みつど: 1.0558 (rough estimate)
- ゆうかいてん: 292°C(dec.)(lit.)
- ふってん: 423.36°C (rough estimate)
- 屈折率: 1.6400 (estimate)
- ようかいど: H2O: soluble
- すいようせい: almost transparency
- PSA: 0.00000
- LogP: -4.03280
- ようかいせい: 水とエタノールに可溶であり、クロロホルムとエーテルにはほとんど溶解しない。10%水溶液のpH値は5.5〜6.5
Hexamethonium chloride セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- RTECS番号:BQ8650000
Hexamethonium chloride 税関データ
- 税関コード:2923900090
- 税関データ:
中国税関コード:
2923900090概要:
29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Hexamethonium chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MO689-100g |
Hexamethonium chloride |
60-25-3 | 99.0%(T) | 100g |
¥2113.0 | 2022-06-10 | |
| eNovation Chemicals LLC | Y1241540-100g |
HEXAMETHONIUM CHLORIDE |
60-25-3 | 99% | 100g |
$310 | 2024-06-07 | |
| Cooke Chemical | T9068130-100g |
Hexamethonium Chloride Dihydrate |
60-25-3 | >99.0%(T) | 100g |
RMB 1672.00 | 2025-02-21 | |
| Cooke Chemical | T9068130-25g |
Hexamethonium Chloride Dihydrate |
60-25-3 | >99.0%(T) | 25g |
RMB 520.00 | 2025-02-21 | |
| Cooke Chemical | T9068130-500g |
Hexamethonium Chloride Dihydrate |
60-25-3 | >99.0%(T) | 500g |
RMB 4120.00 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-263383-5 g |
Hexamethonium chloride, |
60-25-3 | ≥98% | 5g |
¥226.00 | 2023-07-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157034-25G |
Hexamethonium chloride |
60-25-3 | 99% | 25g |
¥566.90 | 2023-09-02 | |
| abcr | AB136654-25g |
Hexamethonium chloride; . |
60-25-3 | 25g |
€252.20 | 2025-02-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MO689-25g |
Hexamethonium chloride |
60-25-3 | 99.0%(T) | 25g |
¥509.0 | 2023-09-02 | |
| 1PlusChem | 1P003RD8-25g |
HEXAMETHONIUM CHLORIDE |
60-25-3 | 99% | 25g |
$148.00 | 2025-02-20 |
Hexamethonium chloride 関連文献
-
1. Polarity and basicity of solvents. Part 1. A thermosolvatochromic comparison methodPierre Nicolet,Christian Laurence J. Chem. Soc. Perkin Trans. 2 1986 1071
-
2. Tricyclic phenanthrene systems: substituted phenanthro[9,10-e]-1,2,3-triazines and fused phenanthro-azolo-1,2,3-triazoles from cycloaddition—rearrangement sequences of 9,10-bisarylazophenanthrenes with 2π-dipolarophiles. Azolium 1,3-dipolesRichard N. Butler,Fiona A. Lysaght,Peter D. McDonald,Carmel S. Pyne,Patrick McArdle,Desmond Cunningham J. Chem. Soc. Perkin Trans. 1 1996 1623
-
3. Synthesis, magnetic properties, and electronic spectra of complexes of nickel(II) carboxylates with pyridine and related ligandsJanet Catterick (née Drew),Peter Thornton J. Chem. Soc. Dalton Trans. 1975 233
-
4. Stereoselective synthesis of cyclopentafullerenes: the reaction of [60]fullerene with aldehydes and triethylamine promoted by magnesium perchlorateMeng Zhang,Hong-Yu Zhang,Hui-Juan Wang,Fa-Bao Li,Yongshun Huang,Li Liu,Chao-Yang Liu,Abdullah M. Asiri,Khalid A. Alamry New J. Chem. 2018 42 9291
-
Lorenzo Meazza,Javier Martí-Rujas,Giancarlo Terraneo,Chiara Castiglioni,Alberto Milani,Tullio Pilati,Pierangelo Metrangolo,Giuseppe Resnati CrystEngComm 2011 13 4427
60-25-3 (Hexamethonium chloride) 関連製品
- 556-81-0(1,6-Hexanediaminium,N1,N1,N1,N6,N6,N6-hexamethyl-, hydroxide (1:2))
- 505-86-2(Hexadecyltrimethylammonium Hydroxide (10% in Water))
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:60-25-3)Hexamethonium chloride

清らかである:99%
はかる:500g
価格 ($):566.0